2-(piperidin-1-yl)propanoic acid
Description
Structural Significance of Piperidine (B6355638) and Propanoic Acid Moieties in Organic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of many biologically active compounds. Its conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry. Piperidine-containing compounds are found in a vast array of pharmaceuticals and natural alkaloids, highlighting the importance of this structural unit.
Similarly, the propanoic acid moiety, a short-chain carboxylic acid, imparts crucial physicochemical properties to a molecule. The carboxylic acid group can act as a hydrogen bond donor and acceptor, influencing solubility and the ability to interact with biological targets. Its presence can be critical for a compound's metabolic profile and pharmacokinetic properties. The combination of the basic piperidine nitrogen and the acidic carboxylic acid group in 2-(piperidin-1-yl)propanoic acid results in a zwitterionic character, further diversifying its potential chemical behavior.
Historical Context and Prior Art in Piperidine- and Propanoic Acid-Containing Compounds
The synthesis and study of compounds incorporating piperidine and carboxylic acid functions have a rich history. Early research in alkaloid chemistry frequently encountered piperidine rings as part of complex natural products. Over the decades, synthetic chemists have developed numerous methods to construct and functionalize the piperidine scaffold.
Research Impetus and Scope of this compound Investigations
Despite the well-established significance of its constituent parts, the specific isomer this compound remains a relatively underexplored area of chemical research. The impetus for investigating this particular compound would stem from the desire to systematically explore the structure-activity relationships of piperidine-carboxylic acid derivatives. By altering the linkage point of the propanoic acid to the piperidine ring, from the more studied position 3 to position 2, chemists can fine-tune the spatial arrangement of the functional groups, which could lead to novel interactions with biological targets or unique material properties.
The scope of investigations into this compound would logically encompass its synthesis, purification, and thorough characterization. This would be followed by an exploration of its chemical reactivity and physical properties. To date, detailed research findings, including comprehensive spectroscopic analysis and crystallographic data, are not widely available in the public domain. The compound is commercially available, with a registered CAS number of 69181-71-1 for the racemate and 857490-18-7 for the (S)-enantiomer, suggesting its use in proprietary research or as a building block in larger synthetic endeavors. bldpharm.com The lack of extensive published research presents an opportunity for further scientific inquiry into the unique properties and potential applications of this specific molecular architecture.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(8(10)11)9-5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWYJCFQNOZVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390014 | |
| Record name | 2-Piperidin-1-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69181-71-1 | |
| Record name | 2-Piperidin-1-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidin 1 Yl Propanoic Acid and Its Derivatives
Direct Synthesis Approaches to the Core Structure
Direct methods for synthesizing the 2-(piperidin-1-yl)propanoic acid core structure primarily involve the formation of the C-N bond between the piperidine (B6355638) ring and the propanoic acid moiety. Alkylation and reductive amination are the most common strategies employed.
Alkylation and Reductive Amination Routes
Alkylation reactions provide a straightforward method for the synthesis of this compound derivatives. This typically involves the reaction of piperidine with a suitable propanoic acid derivative containing a leaving group at the α-position.
Reductive amination offers another versatile route. youtube.comorganic-chemistry.org This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. youtube.com For the synthesis of this compound, this could involve the reaction of a pyruvate (B1213749) derivative with piperidine, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being particularly effective due to their selectivity and tolerance of various functional groups. organic-chemistry.orgyoutube.com One-pot procedures are often favored for their efficiency. youtube.com The choice of reducing agent is critical; for instance, sodium cyanoborohydride is less reactive than sodium borohydride (B1222165) and will not readily reduce ketones or aldehydes, making it ideal for one-pot reductive aminations. youtube.comyoutube.com
| Reactant 1 | Reactant 2 | Reagents | Conditions | Product | Ref |
| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Borohydride, Acid (e.g., Boric Acid, p-toluenesulfonic acid) | Solvent-free | Secondary/Tertiary Amine | organic-chemistry.org |
| Aldehyde/Ketone | Amine | Sodium Cyanoborohydride | pH ~5 | Secondary/Tertiary Amine | youtube.com |
| Aldehyde/Ketone | Amine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Secondary/Tertiary Amine | organic-chemistry.org |
Carbene and Nitrene Insertion Strategies
While less common for the direct synthesis of this specific compound, carbene and nitrene insertion reactions represent powerful tools in organic synthesis for the formation of C-C and C-N bonds, respectively. In principle, a carbene generated from a diazo derivative of propanoic acid could insert into an N-H bond of piperidine. Similarly, a nitrene generated from an appropriate precursor could react with a suitable piperidine derivative. However, the application of these specific strategies for the synthesis of this compound is not prominently documented in the reviewed literature.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Several strategies have been developed to achieve this, including chiral pool synthesis, asymmetric catalysis, and diastereoselective transformations.
Chiral Pool Synthesis Utilizing Natural Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.govyoutube.com For the synthesis of chiral piperidine derivatives, natural amino acids are often employed. thieme-connect.de For instance, L-phenylalanine can serve as a chiral starting material for the synthesis of (S)-indoline-2-carboxylic acid derivatives, a related heterocyclic structure. thieme-connect.de This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The synthesis of (S)-(+)-2-oxo-6-piperidineacetic acid has been achieved through a route involving an asymmetric cyclization process. researchgate.net
| Chiral Precursor | Key Transformation | Target Moiety | Ref |
| L-Phenylalanine | Intramolecular Cyclization | (S)-Indoline-2-carboxylic acid | thieme-connect.de |
| Natural Amino Acids | Asymmetric Cyclization | (S)-(+)-2-oxo-6-piperidineacetic acid | researchgate.net |
Asymmetric Catalysis in C-C and C-N Bond Formation
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity. nih.govnih.gov This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral piperidine derivatives, asymmetric hydrogenation and asymmetric Michael additions are relevant strategies. ucl.ac.uk The development of chiral ligands for metal catalysts, such as copper, has enabled the stereoselective formation of P-O bonds in the synthesis of ProTide derivatives, highlighting the potential for catalytic asymmetric methods in related systems. thieme-connect.de
| Reaction Type | Catalyst | Key Feature | Ref |
| Asymmetric Michael Addition | Davies' Chiral Auxiliary | Induces Asymmetry | ucl.ac.uk |
| Asymmetric Phosphorylation | Copper with Chiral Ligand | Stereoselective P-O bond formation | thieme-connect.de |
Diastereoselective Transformations and Control of Chirality
Diastereoselective transformations are employed to create new stereocenters with a defined relationship to existing ones within a molecule. chegg.commit.edu In the context of piperidine synthesis, this can involve the stereocontrolled addition of nucleophiles to chiral pyridinium (B92312) salts. nih.gov For example, the synthesis of 2,6-disubstituted 3-piperidinols with a specific stereochemistry has been achieved through a sequence involving the nucleophilic addition of an organomagnesium reagent to a chiral pyridinium salt, followed by hydrogenation and a diastereoselective epoxidation-nucleophilic addition. nih.gov The synthesis of perhydroquinoxaline-based κ receptor agonists also utilized a key diastereoselective step to establish a tetrasubstituted cyclohexane (B81311) ring. nih.gov
| Starting Material | Key Reagent/Step | Product Stereochemistry | Ref |
| Chiral Pyridinium Salt | Organomagnesium Reagent / Hydrogenation / Epoxidation | 2,3-cis and 2,6-trans | nih.gov |
| Diethyl 3-hydroxyglutarate | Benzylamine (B48309) and Nitromethane | Tetrasubstituted cyclohexane | nih.gov |
Modular Synthesis and Fragment Coupling Strategies
Modular synthesis allows for the systematic construction of complex molecules from simpler, readily available building blocks. This approach is particularly valuable for creating libraries of related compounds for research and development, as modifications can be easily introduced at various stages of the synthesis.
The amide bond is a fundamental linkage in countless biologically active molecules and synthetic compounds. The formation of this bond by coupling the carboxylic acid group of this compound with various amines is a primary strategy for generating a diverse range of derivatives. This reaction typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
The general approach involves reacting this compound with a primary or secondary amine in the presence of a coupling reagent. A wide array of coupling reagents has been developed to facilitate this transformation, each with its own advantages regarding reaction time, yield, and suppression of side reactions like racemization. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.comgrowingscience.comuni-kiel.de For instance, a convenient protocol for amide bond formation, even with electron-deficient amines, utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-(N,N-dimethylamino)pyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov
The selection of the appropriate coupling reagent and reaction conditions is crucial for the successful synthesis of amide derivatives, especially when dealing with sensitive or sterically hindered substrates. growingscience.comuni-kiel.de
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Name | Notes |
|---|---|---|---|
| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts, easy to remove during workup. peptide.com |
| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an insoluble urea (B33335) byproduct, which can be removed by filtration. peptide.comgrowingscience.com | |
| Phosphonium Salts | PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Known for high efficiency and low racemization. chemicalbook.com |
| Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective, fast reactions, and minimal epimerization, often used with HOBt or HOAt. peptide.comgrowingscience.com |
This table presents a selection of commonly used amide coupling reagents applicable to the synthesis of derivatives from carboxylic acids like this compound.
Nucleophilic reactions are fundamental to the formation of the this compound core structure. Specifically, nucleophilic substitution provides a direct and efficient pathway to this compound.
The most straightforward synthesis involves the reaction of piperidine with a propanoic acid derivative bearing a leaving group at the C-2 position. A common and effective method is the nucleophilic substitution of a 2-halopropanoic acid ester, such as ethyl 2-bromopropanoate, with piperidine. nih.gov In this SN2 reaction, the nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom and displacing the bromide ion. The resulting product is the ethyl ester of this compound, which can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Another advanced strategy involves a one-pot, metal-free intramolecular nucleophilic substitution. nih.gov In this approach, a suitably functionalized halogenated amide undergoes activation and subsequent cyclization, where the amide's nitrogen acts as an intramolecular nucleophile to form a piperidine ring. While not a direct synthesis of the title compound itself, this methodology exemplifies the power of intramolecular nucleophilic substitution in constructing substituted piperidine frameworks from linear precursors. nih.gov
Table 2: Synthesis of this compound Ester via Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| Piperidine | Ethyl 2-bromopropanoate | Dichloromethane (DCM) or similar aprotic solvent | Stirring at room temperature, often with a non-nucleophilic base to scavenge HBr | Ethyl 2-(piperidin-1-yl)propanoate |
This table illustrates a typical nucleophilic substitution reaction for the synthesis of the ester precursor to this compound.
Stereochemical Characterization and Elucidation
Determination of Absolute and Relative Configuration
The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms in space, while the relative configuration compares the arrangement of atoms of one stereoisomer to another. For 2-(piperidin-1-yl)propanoic acid, the chiral center at C2 gives rise to two enantiomers: (S)-2-(piperidin-1-yl)propanoic acid and (R)-2-(piperidin-1-yl)propanoic acid.
The definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. While a crystal structure for this compound itself is not publicly available, the structure of related piperidine (B6355638) derivatives, such as 2,2-dichloro-1-(piperidin-1-yl)ethanone, has been determined. researchgate.net In this related structure, the piperidine ring adopts a chair conformation. researchgate.net This information can be valuable in computational modeling to predict the most stable conformations of the enantiomers of this compound.
In the absence of a single crystal, other methods can be employed. For instance, the synthesis of the compound from a starting material of known absolute configuration can establish the relative and, consequently, the absolute configuration of the product, assuming the reaction mechanism and its stereochemical course are well-understood. Additionally, the use of chiral resolving agents to form diastereomeric salts, followed by separation and analysis, can aid in determining the absolute configuration, often in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and chiroptical methods such as Circular Dichroism (CD).
Analysis of Enantiomeric and Diastereomeric Purity
The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is a measure of the relative amounts of the two enantiomers. It is a critical parameter, as the different enantiomers of a chiral compound can exhibit distinct biological activities.
Several analytical techniques are available for determining enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method. This technique employs a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. The kinetic resolution of racemic mixtures is another powerful tool for obtaining enantioenriched piperidine derivatives. whiterose.ac.uk This method involves the differential reaction of the enantiomers with a chiral reagent or catalyst, leading to the separation of the unreacted, enantioenriched starting material from the product. whiterose.ac.uk
Gas Chromatography (GC) using a chiral column can also be employed for the analysis of volatile derivatives of this compound. Furthermore, NMR spectroscopy in the presence of a chiral solvating agent or a chiral derivatizing agent can be used to distinguish between enantiomers. The formation of diastereomers by reaction with a chiral auxiliary allows for the determination of enantiomeric purity by standard chromatographic or spectroscopic methods, as the resulting diastereomers have different physical properties.
Conformational Analysis of this compound and its Stereoisomers
The conformational flexibility of the piperidine ring and the rotational freedom around the C-N and C-C single bonds in this compound give rise to a variety of possible three-dimensional structures, or conformations. The preferred conformation of the molecule is the one with the lowest energy.
Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for studying the conformational landscape of molecules. For this compound, the piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. However, the orientation of the propanoic acid substituent on the nitrogen atom can be either axial or equatorial.
The relative stability of the axial and equatorial conformers is influenced by a complex interplay of steric and electronic effects. In the case of N-substituted piperidines, the A-value of the substituent, which is a measure of its preference for the equatorial position, is a key factor. For the propanoic acid group, steric hindrance with the axial hydrogens at C2 and C6 of the piperidine ring would generally favor the equatorial position.
Chemical Reactivity and Derivatization Strategies
Reactions at the Piperidine (B6355638) Nitrogen
The nitrogen atom of the piperidine ring in 2-(piperidin-1-yl)propanoic acid is a tertiary amine, making it a nucleophilic center. However, its reactivity is somewhat sterically hindered by the adjacent propanoic acid group. Nevertheless, it can undergo several key reactions.
One of the most common reactions involving the piperidine nitrogen is N-acylation . This can be achieved by reacting this compound with acyl chlorides or acid anhydrides. researchgate.net These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct. researchgate.net The resulting N-acylated products are amides. For instance, reaction with acetyl chloride would yield N-acetyl-2-(piperidin-1-yl)propanoic acid.
Another important transformation is N-alkylation . While less common for tertiary amines compared to primary and secondary amines, quaternization of the piperidine nitrogen can occur with reactive alkylating agents such as alkyl halides (e.g., methyl iodide) or sulfates. This leads to the formation of quaternary ammonium (B1175870) salts, which can have applications as phase-transfer catalysts or in the development of ionic liquids. The reaction of N-phenethyl chloropentamides to generate N-phenethyl piperidines showcases a related transformation. mdpi.com
Table 1: Representative Reactions at the Piperidine Nitrogen
| Reaction Type | Reagent Example | Product Type |
| N-Acylation | Acetyl chloride | N-Acyl piperidine |
| N-Alkylation | Methyl iodide | Quaternary ammonium salt |
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a highly versatile functional handle for derivatization. Standard transformations of carboxylic acids can be readily applied to this compound to generate a variety of derivatives.
Esterification is a fundamental reaction of the carboxylic acid group. chemguide.co.uk By reacting this compound with an alcohol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), the corresponding ester can be formed. chemguide.co.uk For example, reaction with ethanol (B145695) would yield ethyl 2-(piperidin-1-yl)propanoate. This transformation is often reversible and may require conditions that favor product formation, such as removal of water. chemguide.co.uk
Amide bond formation is another crucial transformation. masterorganicchemistry.com Coupling of the carboxylic acid with a primary or secondary amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) affords the corresponding amide. nih.gov This reaction is widely used in peptide synthesis and for the construction of complex molecules. For instance, reacting this compound with benzylamine (B48309) would produce N-benzyl-2-(piperidin-1-yl)propanamide. The use of coupling agents like carbonyldiimidazole (CDI) can also facilitate this transformation. nih.gov
The carboxylic acid can also be reduced to a primary alcohol. chemguide.co.ukdocbrown.infolibretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective. docbrown.infolibretexts.orglibretexts.org The reduction of this compound would yield 2-(piperidin-1-yl)propan-1-ol. This reaction proceeds via an aldehyde intermediate which is further reduced in situ. chemguide.co.uklibretexts.org
Table 2: Key Transformations of the Carboxylic Acid Moiety
| Reaction Type | Reagent Example | Product Functional Group |
| Esterification | Ethanol, H+ | Ester |
| Amide Formation | Benzylamine, DCC | Amide |
| Reduction | Lithium aluminum hydride | Primary alcohol |
Electrophilic and Nucleophilic Reactions on the Propanoic Acid Chain
The propanoic acid chain itself offers sites for further functionalization. The carbon atom alpha to the carboxylic acid group (C2) is of particular interest.
Alpha-halogenation of the propanoic acid chain can be achieved under specific conditions. chadsprep.comyoutube.comlibretexts.org The Hell-Volhard-Zelinsky (HVZ) reaction, which involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr3), is a classic method for α-bromination. youtube.com This would yield 2-bromo-2-(piperidin-1-yl)propanoic acid. The introduction of a halogen at this position provides a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Acid-catalyzed halogenation proceeds through an enol intermediate. libretexts.orgyoutube.com
The presence of the electron-withdrawing carboxylic acid group and the adjacent nitrogen atom influences the reactivity of the C-H bonds along the propanoic acid chain. While the alpha-position is activated towards enolization and subsequent electrophilic attack, the beta-position is less reactive.
Table 3: Functionalization of the Propanoic Acid Chain
| Reaction Type | Reagent Example | Key Intermediate/Product |
| Alpha-Halogenation (HVZ) | Br2, PBr3 | α-Bromo carboxylic acid |
Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.comrsc.org this compound, possessing both an amine (as part of the piperidine ring, though tertiary) and a carboxylic acid, is a potential substrate for certain types of MCRs, particularly those that can utilize amino acids.
The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. mdpi.comrsc.orgmdpi.comnih.gov While the tertiary nature of the piperidine nitrogen in this compound prevents it from acting as the amine component in a classic Ugi reaction, the carboxylic acid functionality can readily participate. For example, this compound could be reacted with an aldehyde, a primary amine, and an isocyanide to generate a complex amide product.
The Passerini three-component reaction is another important MCR that involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov this compound can serve as the carboxylic acid component in this reaction, allowing for the rapid generation of diverse molecular structures. wikipedia.orgorganic-chemistry.orgnih.gov
The use of this compound in MCRs provides a highly efficient route to novel and complex molecules with potential applications in medicinal chemistry and materials science. Formaldehyde is a common C1 building block in many MCRs, including the Mannich, Biginelli, Ugi, and Passerini reactions. beilstein-journals.org
Table 4: Potential Multicomponent Reactions Involving this compound
| MCR Type | Reactants | General Product Structure |
| Ugi-4CR | Aldehyde, Amine, This compound , Isocyanide | Dipeptide-like amide |
| Passerini-3CR | Aldehyde/Ketone, This compound , Isocyanide | α-Acyloxy amide |
Advanced Spectroscopic and Analytical Techniques for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2-(piperidin-1-yl)propanoic acid, offering precise insights into its atomic arrangement.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms within the molecule. For the piperidine (B6355638) ring, multiplets are typically observed for the methylene (B1212753) (CH₂) protons. The proton attached to the chiral center (the α-carbon of the propanoic acid moiety) would also exhibit a characteristic signal, with its chemical shift and multiplicity influenced by the adjacent piperidine and carboxyl groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, separate signals are expected for the carbonyl carbon of the carboxylic acid, the α-carbon, the methyl group carbon, and the distinct carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons are influenced by the N-alkylation. researchgate.net The carbonyl carbon typically appears at the downfield end of the spectrum. docbrown.info
| Nucleus | Typical Chemical Shift Range (ppm) | Key Structural Information |
| ¹H | 1.0 - 4.0 (Piperidine & Propanoic chain) | Connectivity and spatial arrangement of protons. |
| 10.0 - 13.0 (Carboxylic acid) | Presence of the acidic proton. | |
| ¹³C | 10 - 60 (Aliphatic carbons) | Carbon framework of the piperidine and propanoic acid moieties. docbrown.info |
| 170 - 185 (Carbonyl carbon) | Presence of the carboxylic acid group. docbrown.info | |
| ¹⁵N | Varies depending on conditions | Electronic environment of the piperidine nitrogen. nih.gov |
| Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound (157.21 g/mol ). guidechem.com Fragmentation patterns can provide further structural information. For instance, cleavage of the bond between the α-carbon and the piperidine ring is a likely fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise elemental formula. For this compound (C₈H₁₅NO₂), HRMS can confirm this composition, distinguishing it from other compounds with the same nominal mass. rsc.org
| Technique | Information Provided | Expected m/z for [M+H]⁺ |
| MS | Molecular weight and fragmentation pattern. | 158.1 |
| HRMS | Exact mass and elemental composition. | 158.1176 |
| Note: The [M+H]⁺ ion is commonly observed in positive ion mode ESI-MS. |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. researchgate.netresearchgate.net C-H stretching vibrations of the piperidine ring and the propanoic acid chain would appear in the 2800-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-N stretching vibrations of the piperidine ring and the C-C skeletal vibrations would be observable in the Raman spectrum.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H Stretch (Aliphatic) | 2800 - 3000 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |
| C-N Stretch | 1000 - 1250 |
| Note: The exact positions of the peaks can be influenced by intermolecular interactions, such as hydrogen bonding. |
X-ray Crystallography for Solid-State Structure Determination
For crystalline samples of this compound, single-crystal X-ray diffraction is the most powerful method for unambiguously determining its three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles. It can definitively establish the conformation of the piperidine ring (typically a chair conformation) and the relative stereochemistry if the compound is chiral and crystallizes as a single enantiomer or a racemate. nih.govresearchgate.netresearchgate.net
Chiral Chromatography for Enantiomeric Excess and Purity
Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (e.e.) and optical purity of a sample. nih.gov This is typically achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). nih.gov The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers.
| Technique | Purpose | Key Parameters |
| Chiral HPLC | Separation of enantiomers. | Chiral Stationary Phase (CSP), Mobile Phase Composition. |
| Determination of enantiomeric excess (e.e.). | Integration of peak areas of the two enantiomers. |
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating properties such as the distribution of electron density, it is possible to predict the reactivity of a compound and understand its intrinsic properties. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
For a molecule like 2-(piperidin-1-yl)propanoic acid, DFT calculations can elucidate its molecular electrostatic potential (MESP), identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with biological targets, such as through hydrogen bonding or electrostatic interactions. While specific DFT studies on this compound are not extensively published, the methodology is widely applied to similar propanoic acid derivatives and piperidine-containing compounds to rationalize their action mechanisms and guide the design of new drugs with enhanced therapeutic effects. researchgate.netresearchgate.net
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
In a significant study, this compound, referred to as 1-Piperidine Propionic Acid (1-PPA), was identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor involved in inflammatory processes. mdpi.compreprints.orgnih.gov Molecular docking simulations were performed to understand this interaction.
The key findings from the docking study are summarized below:
Software and Protocol: The docking was performed using the SwissDock server with an "accurate" setting, and the resulting binding modes were clustered and evaluated. mdpi.com
Binding Site: The simulations suggested that 1-PPA binds to an allosteric pocket within the transmembrane domain of the inactive PAR2 receptor, a site distinct from where the known inhibitor AZ8838 binds. mdpi.compreprints.org
Key Interactions: The binding of 1-PPA within this novel pocket is stabilized by specific interactions with amino acid residues. The propionic acid moiety is crucial, forming hydrogen bonds with the side chains of Serine 124 (Ser124) and Arginine 121 (Arg121). mdpi.compreprints.org
| Parameter | Details | Reference |
|---|---|---|
| Target Protein | Protease-Activated Receptor 2 (PAR2) | mdpi.com |
| Ligand | 1-Piperidine Propionic Acid (1-PPA) | mdpi.com |
| Docking Software | SwissDock Server | mdpi.com |
| Binding Site Type | Allosteric pocket | mdpi.compreprints.org |
| Key Interacting Residues | Arg121, Ser124 | mdpi.compreprints.org |
| Type of Interaction | Hydrogen Bonds | mdpi.compreprints.org |
These docking results provided a structural hypothesis for the compound's antagonist effect on PAR2 signaling, which was further investigated using molecular dynamics. mdpi.com
Molecular Dynamics Simulations for Conformational Space and Binding Stability
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability of the ligand-receptor complex, the flexibility of the protein, and the conformational changes that may occur upon ligand binding. utupub.fi
To validate the docking results of 1-PPA with PAR2, microsecond-scale MD simulations were performed. mdpi.com These simulations confirmed the stability of the binding pose predicted by docking and provided a deeper understanding of the complex's dynamics.
| Parameter | Specification | Reference |
|---|---|---|
| Software | Gromacs 2022.3 | mdpi.com |
| Force Field | Charmm36-jul2021 | mdpi.com |
| Simulation Length | 1 µs | mdpi.com |
| Solvent Model | TIP3P water model in a rectangular box | mdpi.com |
| System Conditions | Explicit solvent with 0.15 M NaCl (physiological ionic strength) | mdpi.com |
The MD simulations demonstrated that 1-PPA remains stably bound within the allosteric pocket of PAR2 throughout the simulation. mdpi.com This computational evidence strongly supports the hypothesis that this compound acts as a stable allosteric inhibitor of PAR2, providing a solid foundation for its mechanism of action. mdpi.comnih.gov
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.govacs.orgresearchgate.net For this compound, an SAR study would involve synthesizing and testing a series of related analogues to determine which structural features are critical for its activity as a PAR2 inhibitor. Modifications could be made to the piperidine (B6355638) ring or the propanoic acid chain to explore their impact on binding affinity and functional activity. Such studies are essential for optimizing lead compounds into more potent and selective drug candidates. mdpi.comnih.gov
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. derpharmachemica.comyoutube.com A pharmacophore model can be generated based on the structure of a known active ligand in its bound conformation. For this compound, the key interaction features identified from the PAR2 docking and MD studies—specifically the hydrogen bond-accepting carboxyl group and the hydrophobic piperidine ring—would form the basis of a pharmacophore model. mdpi.compreprints.org This model could then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules that fit the pharmacophore and are therefore potential PAR2 inhibitors. derpharmachemica.com
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govtechniques-ingenieur.fr This approach accelerates the drug discovery process by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.gov
Virtual library design involves the creation of large, computationally enumerated sets of molecules based on a common chemical scaffold. researchgate.netchalmers.sersc.org Starting with the this compound scaffold, a virtual library could be designed by systematically adding a wide variety of chemical groups at different positions on the piperidine ring. nih.govyoutube.com This library, potentially containing millions of virtual compounds, could then be screened in silico against the PAR2 allosteric binding site. mdpi.comnih.gov Hits from this virtual screen would be selected based on their predicted binding affinity and fit within the pocket, leading to the identification of novel and potentially more potent lead compounds for development as PAR2 inhibitors. nih.gov
Applications As Chiral Building Blocks and in Advanced Organic Synthesis
Role in the Synthesis of Complex Natural Products
While specific examples detailing the use of 2-(piperidin-1-yl)propanoic acid in the total synthesis of complex natural products are not prevalent in readily available literature, its structural motifs are fundamental to many natural alkaloids. The piperidine (B6355638) ring is a core component of numerous biologically active natural products, and the development of methods for its synthesis is a key task in organic chemistry. mdpi.comlifechemicals.com Chiral building blocks are often employed to introduce the desired stereochemistry in these complex targets. nih.gov
The synthesis of piperidine alkaloids frequently involves strategies like bio-organocatalytic cascades or the use of enantiopure precursors derived from natural amino acids to establish the correct stereocenters. nih.govnih.govnih.gov As a chiral α-amino acid derivative, this compound could theoretically serve as a valuable precursor for natural products containing a 2-substituted piperidine element. Its pre-defined stereocenter at the α-carbon could be used to direct the stereochemistry of subsequent transformations in a synthetic sequence.
Table 1: Examples of Natural Product Classes Containing the Piperidine Scaffold
| Natural Product Class | Core Structure | Significance | Representative Examples |
| Piperidine Alkaloids | Piperidine Ring | Exhibit a wide range of biological activities including antiviral, anti-inflammatory, and antitumor properties. mdpi.com | Lobeline, Pinidine, Matrine mdpi.com |
| Polyhydroxylated Piperidines | Hydroxylated Piperidine | Act as glycosidase inhibitors, with potential applications in antiviral and diabetes therapies. nih.gov | 1-Deoxynojirimycin (DNJ) nih.gov |
| Fused-Ring Alkaloids | Bicyclic or Polycyclic Piperidine | Often possess potent pharmacological effects, such as analgesic or anticholinergic activity. mdpi.com | Morphine, Atropine mdpi.com |
This table illustrates the importance of the piperidine scaffold in natural products, highlighting the potential utility of building blocks like this compound in their synthesis.
Incorporation into Bioactive Molecules and Drug Scaffolds
The piperidine scaffold is one of the most significant synthetic fragments in drug design, appearing in a vast array of approved pharmaceuticals. mdpi.comlifechemicals.com The inclusion of saturated heterocycles like piperidine is a key strategy to impart favorable three-dimensional character to drug candidates, which can enhance binding to biological targets and improve pharmacokinetic properties compared to flat aromatic rings. lifechemicals.com Chiral piperidine derivatives are particularly sought after for their ability to create specific and potent interactions. mdpi.com
The structure of this compound is representative of a class of building blocks used to access novel chemical space in medicinal chemistry. The tertiary amine of the piperidine ring can act as a basic center or a handle for further functionalization, while the carboxylic acid provides a point for amide bond formation or other conjugations. This dual functionality allows it to be readily incorporated into larger molecules. Derivatives with this core structure, such as 2-{1-[(2, 4-Dimethyl-1, 3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid, have been identified as bioactive small molecules. calpaclab.com The strategic placement of substituents on the piperidine ring and the propanoic acid chain allows for the fine-tuning of a molecule's biological activity and properties.
Table 2: Role of the Piperidine Moiety in Drug Scaffolds
| Feature | Contribution to Bioactive Molecules | Example Drug Containing Piperidine |
| Structural Rigidity | Limits conformational flexibility, which can lead to higher binding affinity and selectivity. | Ropivacaine lifechemicals.com |
| Basic Nitrogen Center | Improves aqueous solubility at physiological pH and provides a key interaction point for receptor binding (e.g., hydrogen bond acceptor). | Loratadine lifechemicals.com |
| Three-Dimensional Shape | Allows for exploration of protein-ligand interactions not accessible to planar aromatic systems, enhancing potency and specificity. lifechemicals.com | Donepezil |
| Chirality | Introduction of stereocenters can lead to enantiomers with vastly different pharmacological and toxicological profiles. | Solifenacin |
This table summarizes the strategic advantages of incorporating piperidine scaffolds into drug candidates, a role for which this compound is well-suited.
Utility in Peptide Chemistry and Peptidomimetics
One of the most promising applications for this compound is in the field of peptidomimetics. nih.govjocpr.com Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govjocpr.com A common strategy in their design is the incorporation of non-canonical amino acids. nih.gov
As an N-alkylated α-amino acid, this compound introduces significant changes to a peptide backbone. The substitution on the amide nitrogen removes the hydrogen bond donor capability of that position and introduces steric bulk, which can disrupt secondary structures like α-helices and β-sheets. nih.govresearchgate.net This conformational constraint is a powerful tool for stabilizing specific turns or creating unique topologies that can mimic the bioactive conformation of a natural peptide. nih.gov The incorporation of N-alkylated residues is a proven strategy for improving the potency and metabolic stability of therapeutic peptides. nih.govnih.gov
Table 3: Comparison of Natural Peptides and Peptidomimetics
| Property | Natural Peptides | Peptidomimetics (with non-canonical residues) | Rationale for Modification |
| Proteolytic Stability | Low; rapidly degraded by proteases. | High; modified backbone is resistant to enzymatic cleavage. nih.gov | Increase in-vivo half-life. |
| Bioavailability | Poor; often limited by size and polarity. | Can be improved by modifying physicochemical properties. nih.gov | Enable oral or systemic administration. |
| Conformational Flexibility | High; exist as an ensemble of conformations. researchgate.net | Conformationally constrained; locked into a specific bioactive shape. nih.gov | Increase receptor affinity and selectivity. |
| Cell Permeability | Generally low. | Can be enhanced by increasing lipophilicity and masking polar groups. | Improve access to intracellular targets. |
This table highlights the advantages of using non-canonical amino acids like this compound to create peptidomimetics with superior drug-like properties.
Development of Novel Organocatalysts and Ligands
The field of asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthesis. mdpi.com Amino acids, most notably proline and its derivatives, are among the most successful classes of organocatalysts. nih.govmdpi.com These catalysts typically operate through the combined action of an amine and a carboxylic acid group to activate substrates, for example, via enamine or iminium ion intermediates. mdpi.com
Given its structure, this compound possesses the key functional groups to act as an organocatalyst. The tertiary piperidine nitrogen can function as a base, while the adjacent carboxylic acid can act as a Brønsted acid or a hydrogen-bond directing group. This bifunctional nature could enable it to catalyze a variety of asymmetric transformations. Although specific applications of this compound as an organocatalyst are not widely documented, its framework is analogous to other successful catalysts used in important carbon-carbon bond-forming reactions.
Furthermore, piperidine-containing structures can serve as effective chiral ligands for transition metal catalysts. lifechemicals.com The nitrogen atom can coordinate to a metal center, and the chiral environment provided by the rest of the molecule can induce high enantioselectivity in metal-catalyzed processes.
Table 4: Potential Catalytic Applications
| Catalysis Type | Reaction | Role of the Catalyst | Analogous Catalyst System |
| Organocatalysis | Aldol Reaction | Enamine formation via reaction of the amine with a ketone/aldehyde. | Proline nih.govmdpi.com |
| Organocatalysis | Mannich Reaction | Iminium ion formation and activation of the electrophile. | Proline Derivatives nih.gov |
| Organocatalysis | Michael Addition | Activation of α,β-unsaturated carbonyls via iminium ion formation. | MacMillan Catalysts mdpi.com |
| Ligand for Metallocatalysis | Asymmetric Hydrogenation | Chiral ligand coordinating to a metal (e.g., Rh, Ru) to direct stereoselective H₂ addition. | Chiral Phosphine-Amines |
| Ligand for Metallocatalysis | Asymmetric Oxidation | Chiral ligand for Pd(II) complexes in enantioselective oxidation reactions. lifechemicals.com | (-)-Sparteine lifechemicals.com |
This table outlines potential applications for this compound in catalysis, based on the known reactivity of structurally similar molecules.
Investigation of Biological Mechanisms in Vitro
Enzyme Inhibition Studies
Derivatives of 2-(piperidin-1-yl)propanoic acid have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Monoamine Oxidase (MAO) A series of piperine (B192125) derivatives, which contain a piperidine (B6355638) moiety, have been evaluated for their inhibitory activity against monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov Many of these compounds, particularly those with small amine groups substituted on the piperidine ring, were found to be potent and selective inhibitors of MAO-B. nih.gov For instance, 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide demonstrated significant MAO-B inhibitory activity. nih.gov Similarly, a study of twenty-four pyridazinobenzylpiperidine derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor, showing competitive and reversible inhibition. researchgate.net Other studies on piperazine (B1678402) derivatives also identified selective inhibitors for MAO-A. nih.govresearchgate.net The conjugated double bond and carbonyl group have been identified as essential features for the MAO-inhibitory activity of piperine-related compounds. nih.gov
Aldo-Keto Reductase 1C3 (AKR1C3) The aldo-keto reductase enzyme AKR1C3 is a target in hormone-dependent cancers. bbk.ac.ukresearchgate.net A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which are non-carboxylate structures, have been reported as potent (with potencies under 100 nM) and isoform-selective inhibitors of AKR1C3. bbk.ac.ukresearchgate.net These inhibitors were developed to overcome the potential transport limitations of more common carboxylic acid-based inhibitors. bbk.ac.ukresearchgate.net Studies have shown that the sulfonamide group is critical for activity. bbk.ac.ukresearchgate.net Furthermore, other structural classes are being explored, with compounds like 2-((9H-purin-6-yl)thio)-N-(pyridin-2-yl)acetamide and N-((6-oxo-1,6-dihydropyrimidin-4-yl)methyl)pyrazolo[1,5-a]pyridine-2-carboxamide being identified as selective AKR1C3 inhibitors. nih.gov Naproxen, which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a known NSAID and a potent AKR1C3 inhibitor, leading to the development of related compounds with improved selectivity. nih.gov
Epidermal Growth Factor Receptor (EGFR) Derivatives containing the this compound scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives were synthesized and tested, with several compounds showing potent EGFR inhibition. nih.gov For example, one derivative, compound 9e, exhibited an inhibition percentage of 97.0% and was found to have a strong binding affinity in molecular docking studies. nih.gov Other research has focused on developing dual inhibitors targeting both EGFR and other kinases, such as CDK2 or BRAFV600E, using scaffolds like pyrrolidine-carboxamide and piperine-carboximidamide hybrids. researchgate.net A synthetic compound, 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f), was also confirmed as a potent EGFR inhibitor. nih.gov
NLRP3 Inflammasome The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. nih.gov Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a range of inflammatory diseases. nih.gov Studies have shown that upon activation, NLRP3 recruits the adaptor protein ASC, leading to the formation of ASC "specks," a hallmark of inflammasome assembly. nih.gov Certain inhibitors can block this process. nih.gov While direct studies on this compound are limited, patents have been filed for various compounds, including those with piperidine structures, as NLRP3 inflammasome inhibitors. google.comgoogle.com The mechanism of these inhibitors often involves preventing the conformational changes in NLRP3 required for its activation. nih.govnih.gov
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) ADAMTS7 is a metalloprotease considered a therapeutic target for coronary heart disease due to its role in atherosclerosis. nih.gov Research has focused on developing small molecule inhibitors for the active site of this enzyme. nih.govrsc.org In a study aimed at optimizing a known inhibitor, a piperidinyl derivative (compound 3) showed a roughly twofold increase in inhibitory activity against ADAMTS7 compared to the lead compound. nih.gov This highlights the potential for incorporating a piperidine ring to enhance potency. nih.gov
| Enzyme | Compound/Derivative Class | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| MAO-B | 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide | IC₅₀ = 0.045 µM | nih.gov |
| MAO-B | Pyridazinobenzylpiperidine derivative (S5) | IC₅₀ = 0.203 µM | mdpi.com |
| MAO-A | Piperazine derivative (2j) | IC₅₀ = 23.10 µM | nih.gov |
| AKR1C3 | (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | Potent (<100 nM) | bbk.ac.ukresearchgate.net |
| EGFR | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | IC₅₀ = 16.89 nM | nih.gov |
| EGFR | 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f) | IC₅₀ = 22.74 nM | nih.gov |
| ADAMTS7 | Piperidinyl derivative (3) | Kᵢ = 40 nM | nih.gov |
Receptor Binding and Modulation
GABA Transporters Analogues of this compound have been investigated for their ability to modulate gamma-aminobutyric acid (GABA) transporters (GATs). These transporters regulate GABA levels in the synapse and are targets for anticonvulsant drugs. The selectivity of derivatives of the GABA uptake inhibitor tiagabine (B1662831) was assessed at four cloned mouse GABA transporters (mGAT1-mGAT4). nih.gov While tiagabine itself is a selective mGAT1 inhibitor, certain derivatives showed differential activity. nih.gov Notably, the compound NNC 05-2090, a piperidinol derivative, was identified as a potent and selective inhibitor of mGAT2. nih.gov Further research into 2-substituted pyrrolidine-2-yl-acetic acids, which share a core structure, revealed derivatives with significant potency and subtype selectivity for mGAT1 and mGAT4. nih.gov The introduction of alkyl, hydroxy, and amino groups at the 2-position of the side chain was used to modulate this activity and selectivity. nih.gov
| Receptor/Transporter | Compound/Derivative | Binding/Modulation Activity (Kᵢ/pIC₅₀) | Reference |
|---|---|---|---|
| mGAT2 | NNC 05-2090 | Kᵢ = 1.4 µM | nih.gov |
| mGAT1 | rac-(u)-13c | pIC₅₀ = 5.67 | nih.gov |
| hGAT-1 | rac-(u)-13c | pIC₅₀ = 6.14 | nih.gov |
Cellular Pathway Analysis in Model Systems (In Vitro)
The functional consequences of enzyme inhibition or receptor modulation by these compounds have been explored in various in vitro cellular models.
Cancer Cell Proliferation and Apoptosis : EGFR-inhibiting N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Similarly, azetidin-2-one (B1220530) derivatives, which can be related to the propanoic acid structure, were shown to induce apoptosis in B16F10 melanoma cells, with microarray analysis indicating involvement in cytoskeleton regulation and inhibition of cell cycle genes. nih.gov
Inflammasome Activation : In cellular models like THP-1 monocytes, NLRP3 inhibitors have been shown to prevent the formation of ASC specks, which are crucial for inflammasome assembly and downstream signaling that leads to the release of IL-1β. nih.gov
AKR1C3 Activity in Cells : For the AKR1C3-inhibiting (piperidinosulfonamidophenyl)pyrrolidin-2-ones, a broad correlation was observed between their enzymatic potency and their effectiveness at inhibiting AKR1C3 activity within cellular systems. bbk.ac.ukresearchgate.net
Structure-Biological Activity Relationship (SBAR) Elucidation
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of this compound, several key structural features have been linked to biological activity.
AKR1C3 Inhibitors : For the (piperidinosulfonamidophenyl)pyrrolidin-2-ones, the sulfonamide group was identified as a critical component for activity. bbk.ac.ukresearchgate.net Alterations to the position or electronic nature of the pyrrolidinone ring, or changes to the size and polarity of the piperidine ring, were found to significantly reduce inhibitory activity. bbk.ac.ukresearchgate.net
MAO Inhibitors : In piperine-based MAO inhibitors, the conjugated double bond and the carbonyl group of the core structure were proven to be essential for activity. nih.gov For pyridazinobenzylpiperidine derivatives, the type and position of substituents on the phenyl ring greatly influenced MAO-B inhibition, with a 3-Cl substituent showing greater potency than other groups like -OCH₃, -F, or -CN. researchgate.net
GABA Transporter Inhibitors : SAR studies on 2-substituted pyrrolidine-2-yl-acetic acid derivatives indicated that substituting the side chain at the 2-position with hydroxy groups led to significant potencies and subtype selectivities for mGAT1 and mGAT4. nih.gov
General Observations : Across various targets, the nature of the chain bonded to the piperidine ring is often a key determinant of activity. researchgate.net Lipophilic and electron-withdrawing substituents on associated phenyl rings can also be positive for activity. researchgate.net
Future Research Directions and Emerging Paradigms
Innovations in Asymmetric Synthesis of Piperidine-Propanoic Acid Architectures
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient asymmetric syntheses to control the stereocenters of 2-(piperidin-1-yl)propanoic acid and its derivatives is a critical research frontier. Current approaches often rely on classical resolution or the use of chiral pools, but future innovations are heading towards more elegant and efficient strategies.
Recent advances in the synthesis of substituted piperidines highlight several innovative strategies that could be applied to produce enantiomerically pure piperidine-propanoic acid architectures. nih.govsemanticscholar.org These include metal-catalyzed cyclization, organocatalysis, and enzymatic resolutions. nih.gov For instance, a notable approach involves the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates, which are precursors to various alkaloids. researchgate.net This method utilizes a chiral auxiliary, (S)-1-phenylethylamine, to control the stereochemistry during synthesis. researchgate.net
Future research will likely focus on the following areas:
Organocatalytic Asymmetric Reactions: The use of small organic molecules as catalysts to induce enantioselectivity is a rapidly growing field. Developing an organocatalytic Michael addition of piperidine (B6355638) to a chiral α,β-unsaturated propanoic acid derivative could provide a direct and atom-economical route to the target compound.
Transition-Metal Catalysis: Methods like asymmetric hydrogenation of a corresponding pyridinium (B92312) precursor or enantioselective C-H activation/functionalization of the piperidine ring offer powerful tools for creating chiral centers with high precision. nih.gov For example, nickel-catalyzed intramolecular hydroalkenylation has been used for the enantioselective synthesis of six-membered N-heterocycles. semanticscholar.org
Biocatalysis: Employing enzymes, such as lipases or amidases, for the kinetic resolution of racemic mixtures of this compound esters or amides can provide access to single enantiomers with high purity.
Table 1: Emerging Asymmetric Synthesis Strategies for Piperidine Scaffolds
| Synthesis Strategy | Description | Potential Application to this compound | Key Advantages |
|---|---|---|---|
| Chiral Auxiliary-Induced Cyclization | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a cyclization reaction to form the piperidine ring. ucl.ac.ukresearchgate.net | Synthesis of enantiopure piperidine precursors from acyclic starting materials. | High diastereoselectivity, well-established methods. |
| Metal-Catalyzed Asymmetric Hydrogenation | Hydrogenation of a substituted pyridine (B92270) precursor using a chiral metal catalyst (e.g., Iridium, Cobalt) to create a stereodefined piperidine ring. nih.gov | Direct conversion of a prochiral pyridinium salt linked to a propanoic acid moiety. | High enantioselectivity, potential for large-scale synthesis. |
| Intramolecular Michael Addition | An intramolecular conjugate addition reaction catalyzed by a chiral catalyst to form the piperidine ring with controlled stereochemistry. semanticscholar.org | Cyclization of an amino-alkene precursor derived from the propanoic acid chain. | Creation of multiple stereocenters in a single step. |
| Memory of Chirality (MOC) | Utilizes the existing chirality of a substrate to influence the stereochemistry of a newly formed center during an SN2-reaction. semanticscholar.org | Cyclization of a chiral acyclic amine to form the piperidine ring while retaining stereochemical information. | High preservation of chirality. |
Exploration of Novel Derivatization Chemistries
To explore the full potential of the this compound scaffold, the development of novel derivatization chemistries is essential. This involves modifying both the piperidine ring and the propanoic acid moiety to generate a library of analogues with diverse physicochemical properties and biological activities.
The carboxylic acid group of the propanoic acid moiety is a versatile handle for derivatization. Standard coupling reactions, such as those using dicyclohexylcarbodiimide (B1669883) (DCC), can be used to form a wide range of amides. acs.orgnih.gov For example, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid has been reacted with various amines, including piperidine, to create a series of N-alkyl-propanamides. acs.orgnih.gov
Future derivatization strategies could include:
Multicomponent Reactions (MCRs): Designing MCRs that incorporate the this compound core would enable the rapid generation of complex molecules in a single step. This is an efficient strategy for building molecular diversity. nih.gov
Bio-orthogonal Chemistry: Introducing functional groups that can undergo bio-orthogonal reactions (e.g., click chemistry) would allow for the specific labeling of these molecules in biological systems, facilitating studies on their mechanism of action.
Functionalization of the Piperidine Ring: While the propanoic acid group is an obvious point for modification, exploring C-H activation or other methods to selectively functionalize the piperidine ring itself would open up new avenues for creating unique derivatives. nih.gov Synthesis of plastoquinone (B1678516) analogs containing a modified piperidine moiety has been explored to generate compounds with antimicrobial activity. researchgate.net
Table 2: Derivatization Strategies for the this compound Scaffold
| Moiety | Derivatization Reaction | Resulting Functional Group | Example Application |
|---|---|---|---|
| Propanoic Acid | Amide Coupling (e.g., DCC/NHS) | Amides | Creation of libraries for screening biological activity. nih.gov |
| Propanoic Acid | Esterification | Esters | Prodrug design, modification of solubility. mdpi.com |
| Propanoic Acid | Reduction | Primary Alcohol | Synthesis of novel alcohol-containing derivatives. nih.gov |
| Piperidine Ring | N-Acylation | N-Acylpiperidines | Modulation of activity against various biological targets. researchgate.net |
| Piperidine Ring | C-H Functionalization | Substituted Piperidines | Introduction of diverse substituents to explore structure-activity relationships. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netnih.gov These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle. mdpi.com
For derivatives of this compound, AI and ML can be employed in several ways:
Predictive Modeling: ML models can be trained on existing data for piperidine-containing compounds to predict various properties such as solubility, toxicity, metabolic stability, and biological activity. nih.govmdpi.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties or to bind to a particular biological target. researchgate.net
Virtual Screening: AI-powered virtual screening can rapidly assess large virtual libraries of potential derivatives against a biological target of interest, identifying the most promising candidates for synthesis and in vitro testing. nih.gov Molecular docking studies, a key component of this process, have been successfully used to investigate the binding modes of piperidine derivatives to targets like the µ-opioid receptor and the Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com
The application of in silico tools has already shown promise for piperidine derivatives. clinmedkaz.org Computer-aided methods have been used to predict the biological activity spectra and potential targets for new piperidine compounds, suggesting a wide range of applications in areas like oncology and central nervous system diseases. clinmedkaz.org
Expanding the Scope of Biological Target Identification and Validation (In Vitro)
While in silico methods can predict potential biological targets, in vitro experimental validation is crucial. The unique chemical structure of piperidine allows it to be combined with various molecular fragments, making its derivatives capable of interacting with a wide array of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org Expanding the scope of target identification for this compound derivatives is a key area for future research.
Screening campaigns on in-house collections of piperidine-based compounds have led to the discovery of potent ligands for various receptors. nih.govrsc.org A similar approach, creating a diverse library of this compound amides and esters, could be used to identify novel biological activities.
Some potential targets for derivatives, based on studies of similar piperidine-containing molecules, include:
G-Protein Coupled Receptors (GPCRs): Many approved drugs containing a piperidine moiety target GPCRs. enamine.net Screening derivatives against a panel of GPCRs, such as opioid, dopamine, or serotonin (B10506) receptors, could uncover novel modulators. tandfonline.comgenome.jp
Enzymes: Piperidine derivatives have been identified as inhibitors of various enzymes. For instance, some have been investigated as farnesyltransferase inhibitors for cancer therapy, while others inhibit glutaminase (B10826351) 1 (GLS1). nih.govbenthamscience.com Derivatives of this compound could be screened against panels of kinases, proteases, or metabolic enzymes.
Ion Channels: The piperidine scaffold is present in molecules that modulate ion channel activity. clinmedkaz.org
Sigma Receptors: Screening of piperidine/piperazine-based compounds has led to the discovery of high-affinity ligands for the Sigma 1 Receptor (S1R), a target relevant for neurological disorders and cancer. nih.govrsc.org
Table 3: Identified Biological Targets for Various Piperidine-Based Derivatives
| Derivative Class | Identified Target (In Vitro) | Potential Therapeutic Area |
|---|---|---|
| Piperidine-dihydropyridine hybrids | Epidermal Growth Factor Receptor (EGFR) nih.gov | Anticancer nih.gov |
| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) nih.govrsc.org | Neurodegenerative diseases, Cancer nih.gov |
| 4-amino methyl piperidine series | µ-Opioid Receptor tandfonline.com | Pain management tandfonline.com |
| Piperidine glycosides | Bacterial ribosomal decoding site ucsd.edu | Antibacterial ucsd.edu |
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs | Glutaminase 1 (GLS1) nih.gov | Anticancer nih.gov |
| Piperidine analogs | Farnesyltransferase benthamscience.com | Anticancer benthamscience.com |
By systematically applying these future-focused research strategies, the scientific community can unlock the full therapeutic and technological potential of the this compound chemical scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(piperidin-1-yl)propanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine can react with halogenated propanoic acid derivatives under basic conditions. Reaction optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of piperidine to propanoic acid derivative), temperature (80–100°C), and solvent polarity (e.g., DMF or THF). Monitoring via TLC or HPLC ensures completion . Stereochemical outcomes require chiral catalysts or resolution techniques, as seen in related piperidine derivatives .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm the piperidine ring and propanoic acid backbone.
- HPLC-MS with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% recommended for biological assays).
- FT-IR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Reference standards for related propanoic acid impurities (e.g., EP-grade impurities) can guide method validation .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. Solvent-based stocks (e.g., DMSO) should be aliquoted to avoid freeze-thaw cycles. Stability under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can impurity profiles of this compound be systematically analyzed in pharmaceutical contexts?
- Methodological Answer : Employ LC-UV/HRMS with orthogonal separation (e.g., HILIC and reversed-phase columns) to detect trace impurities (≤0.1%). Compare against pharmacopeial standards (e.g., EP impurities like 2-(4-ethylphenyl)propanoic acid, MM0002.35) . For unknown impurities, use QTOF-MS/MS fragmentation libraries and in silico tools (e.g., PubChem data ).
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to assess binding affinity to targets like enzymes or GPCRs.
- QSAR models using descriptors such as logP, PSA, and H-bond donors/acceptors (derived from PubChem data ).
- MD simulations (GROMACS) to evaluate stability in biological membranes, informed by studies on similar amphiphilic propanoic acids .
Q. How does stereochemistry influence the pharmacological properties of this compound analogs?
- Methodological Answer : Enantiomers often exhibit divergent bioactivities. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis. Test enantiopure analogs in vitro (e.g., COX-2 inhibition assays) and correlate with computational enantiomer-specific docking results. Prior work on (R)-(-)-phenylpiperidin-1-yl-acetic acid demonstrates the impact of chirality on receptor binding .
Q. What experimental approaches are suitable for studying the compound’s interactions with lipid bilayers or proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or ITC to quantify binding kinetics with membrane proteins.
- Fluorescence anisotropy to assess membrane fluidity changes in liposome models.
- NMR-based titration (e.g., ¹H-¹⁵N HSQC) for residue-level interaction mapping, as applied to 2-(hexadecanoylamino)propanoic acid .
Q. How can researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analysis focusing on variables like assay type (cell-free vs. cellular), concentration ranges, and cell lines. Reproduce key studies with standardized protocols (e.g., MTT assays for cytotoxicity). Cross-validate using orthogonal methods (e.g., Western blotting for apoptosis markers if anti-inflammatory effects are claimed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
